2-Bromo-N,N-diethylcrotonamide
Description
Brominated amides are a class of organic compounds characterized by the presence of a bromine atom and an amide functional group. For instance, 2-Bromo-N,N-diethyl-propionamide (CAS 2620-12-4, C₇H₁₄BrNO) serves as a relevant analog, featuring a brominated propionamide core with diethylamine substituents .
Properties
CAS No. |
63992-51-8 |
|---|---|
Molecular Formula |
C8H14BrNO |
Molecular Weight |
220.11 g/mol |
IUPAC Name |
(Z)-2-bromo-N,N-diethylbut-2-enamide |
InChI |
InChI=1S/C8H14BrNO/c1-4-7(9)8(11)10(5-2)6-3/h4H,5-6H2,1-3H3/b7-4- |
InChI Key |
OMIJCHAPEGYDFL-DAXSKMNVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C)/Br |
Canonical SMILES |
CCN(CC)C(=O)C(=CC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-diethylcrotonamide typically involves the bromination of N,N-diethylcrotonamide. One common method is the reaction of N,N-diethylcrotonamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N,N-diethylcrotonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form N,N-diethylcrotonamide.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction Reactions: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Products include various substituted amides or thiol derivatives.
Reduction Reactions: The primary product is N,N-diethylcrotonamide.
Oxidation Reactions: Products can include carboxylic acids or other oxidized compounds.
Scientific Research Applications
2-Bromo-N,N-diethylcrotonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethylcrotonamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key brominated amides and their properties:
Key Observations:
Backbone Variability: Acetamide/Propionamide vs. Aromatic vs.
Substituent Effects :
- Diethyl vs. Dimethyl Groups : N,N-diethyl substituents (e.g., ) confer higher lipophilicity than dimethyl groups (e.g., ), influencing solubility and membrane permeability in biological systems .
- Bromine Position : Bromination at the α-carbon (e.g., 2-bromo in propionamide) enhances electrophilicity, making these compounds reactive in nucleophilic substitution reactions .
Physicochemical Properties
- Melting/Boiling Points : Sulfonamide derivatives (e.g., ) exhibit higher melting points (76–78°C) and boiling points (365.4°C) due to strong intermolecular forces (e.g., hydrogen bonding and dipole-dipole interactions) .
- Lipophilicity : LogP values (e.g., 3.56 for 2-Bromo-N,N-diethylbenzenesulphonamide ) indicate moderate hydrophobicity, critical for pharmacokinetic properties .
Biological Activity
2-Bromo-N,N-diethylcrotonamide (CAS No. 63992-51-8) is an organic compound characterized by its unique structure, which includes a bromine atom attached to the carbon chain and a diethylamino group. This compound falls under the category of amides and is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHBrNO
- Molecular Weight : 220.11 g/mol
- Structure : The compound features a crotonamide backbone with a bromine substituent, enhancing its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom allows for halogen bonding, which can influence the compound's reactivity with proteins and nucleic acids. The diethylamino group enhances solubility, facilitating cellular uptake and distribution across cell membranes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In laboratory studies, it has been shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in vitro, with varying minimum inhibitory concentrations (MICs) depending on the strain tested.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. In particular, studies have reported that this compound can inhibit cell proliferation in breast cancer and colon cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
-
Case Study on Anticancer Activity :
- In vitro experiments were conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values reported at 25 µM for MCF-7 cells and 30 µM for HT-29 cells.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Bromo-N,N-dimethylacetamide | Amide with dimethyl group | Moderate antimicrobial |
| N-Bromosuccinimide | Brominated succinimide | Strong oxidizing agent |
| 2-Bromo-N,N-diethylacetamide | Amide with diethyl group | Limited anticancer activity |
Unique Features
The distinct combination of a bromine atom and a diethylamino group in this compound contributes to its unique chemical reactivity and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
